![molecular formula C12H10N2O2 B14606930 7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one CAS No. 59851-71-7](/img/structure/B14606930.png)
7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is a heterocyclic compound that features a fused oxazole and quinoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzamide with an aldehyde or ketone in the presence of a catalyst. For example, graphene oxide nanosheets have been used to catalyze the construction of quinazolin-4(3H)-ones starting from anthranilamide and an aldehyde/ketone in an aqueous medium at room temperature .
Another method involves the direct functionalization of the C-4 position of oxazoles using a modified Pictet-Spengler reaction with Cu(TFA)2 as a catalyst . This methodology allows for the synthesis of 4-aryl substituted oxazolo[4,5-c]quinolines without the need for prefunctionalization.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that can be performed under mild conditions. The use of efficient catalysts and environmentally friendly solvents is preferred to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4(3H)-ones.
Reduction: Reduction reactions can convert the compound into dihydroquinazolinones.
Substitution: The compound can undergo substitution reactions at the C-4 position of the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as Cu(TFA)2. Reaction conditions typically involve mild temperatures and aqueous or organic solvents.
Major Products
The major products formed from these reactions include quinazolin-4(3H)-ones, dihydroquinazolinones, and various substituted derivatives of the oxazole and quinoline rings.
Applications De Recherche Scientifique
7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antitumor, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxazolo[4,5-c]quinolines and quinazolin-4(3H)-ones. These compounds share structural similarities but may differ in their substituents and functional groups.
Uniqueness
7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is unique due to its specific substitution pattern and the presence of both oxazole and quinoline rings. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
59851-71-7 |
|---|---|
Formule moléculaire |
C12H10N2O2 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
7-ethyl-3H-[1,3]oxazolo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C12H10N2O2/c1-2-7-3-4-8-9(5-7)13-6-10-11(8)16-12(15)14-10/h3-6H,2H2,1H3,(H,14,15) |
Clé InChI |
XVNNFWSHPORJOG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=NC=C3C(=C2C=C1)OC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



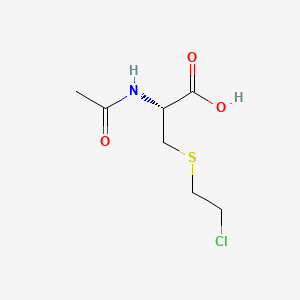

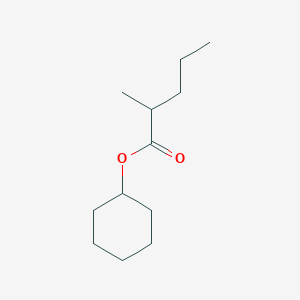
![S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate](/img/structure/B14606893.png)
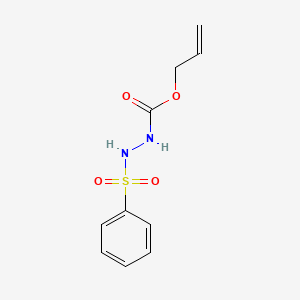
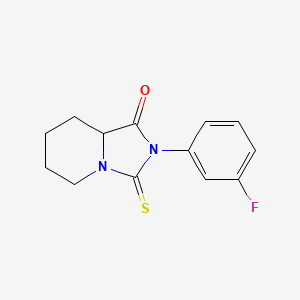

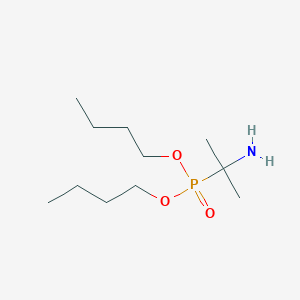
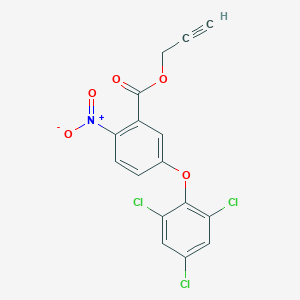

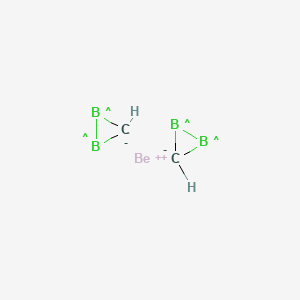

![2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile](/img/structure/B14606954.png)
